1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine

p53 Y220C mutant protein stabilization isothermal titration calorimetry

1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine (CAS 2413984-86-6, C20H20N2S, MW 320.5 g/mol) is a synthetic carbazole derivative belonging to a structurally optimized series of p53 Y220C mutant stabilizers. It features an N-ethylcarbazole core bearing an N-methylmethanamine side chain at the 3-position and an unsubstituted 2-thienyl (thiophen-2-yl) group at the 7-position.

Molecular Formula C20H20N2S
Molecular Weight 320.5 g/mol
Cat. No. B15335523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine
Molecular FormulaC20H20N2S
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=CS4
InChIInChI=1S/C20H20N2S/c1-3-22-18-9-6-14(13-21-2)11-17(18)16-8-7-15(12-19(16)22)20-5-4-10-23-20/h4-12,21H,3,13H2,1-2H3
InChIKeyYOCWEXLMMGHPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine: Procurement-Relevant Identity and Class Context


1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine (CAS 2413984-86-6, C20H20N2S, MW 320.5 g/mol) is a synthetic carbazole derivative belonging to a structurally optimized series of p53 Y220C mutant stabilizers. It features an N-ethylcarbazole core bearing an N-methylmethanamine side chain at the 3-position and an unsubstituted 2-thienyl (thiophen-2-yl) group at the 7-position . This substitution pattern places it within the second-generation analogues of the pioneering scaffold PK083 (PhiKan083), where heterocycle installation at the 7-position was shown to yield up to a 70-fold improvement in target binding affinity [1]. The compound is catalogued in chemical databases including DrugBank, PubChem, and ChemSpider, and is available from specialist screening-compound suppliers at ≥95% purity .

Why 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine Cannot Be Replaced by In-Class Carbazole Analogs


Carbazole-based p53 Y220C stabilizers are exquisitely sensitive to the identity and position of the heterocyclic substituent at the 7-position of the carbazole ring. The parent compound PK083 (7-H) binds the Y220C surface crevice with a KD of ~125 μM, whereas introduction of a thiophene (PK9318) or furan (PK9320) at this site improves affinity to 2.6 μM and 4.0 μM, respectively—a ~30- to 50-fold gain [1]. Critically, methylation of the thiophene ring further modulates affinity: a 4-methyl substituent (PK9328) tightens KD to 1.7 μM, while C3-methylation is not tolerated [1]. Moreover, in MCF-7 breast cancer cells, the furan analog PK9320 and thiazole analog PK9323 exhibit markedly divergent genotoxic and epigenotoxic profiles—one acting as an 'anticancer epi-compound,' the other as a 'damage-corrective' agent—despite differing by only a single heteroatom in the 7-substituent [2]. These data demonstrate that even subtle structural modifications at the 7-position produce non-interchangeable pharmacological outcomes, making generic substitution within this class scientifically indefensible without matched comparative data.

Quantitative Differentiation Evidence for 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine Versus Closest Analogs


Thiophene vs. Furan at Position 7: Affinity Advantage for Thiophene-Substituted Carbazoles in p53 Y220C Binding

In the Bauer et al. 2019 structure-guided optimization study, the thiophene-substituted analog PK9318 (7-(4-methylthiophen-2-yl)) exhibited an ITC dissociation constant (KD) of 2.6 ± 0.4 μM against the p53 Y220C DNA-binding domain, compared with 4.0 ± 0.2 μM for the furan-substituted analog PK9320 (7-(furan-2-yl)) [1]. This represents a 1.54-fold tighter binding for the thiophene-containing scaffold. Although the target compound bears an unsubstituted thiophen-2-yl rather than the 4-methylthiophen-2-yl of PK9318, the methyl scan data from the same study demonstrate that methylation at C4 or C5 of the thiophene ring is well tolerated and does not abrogate binding, indicating that the core thiophene pharmacophore—as present in the target compound—is the primary affinity driver [1].

p53 Y220C mutant protein stabilization isothermal titration calorimetry

Thermal Stabilization of p53 Y220C: Differential Scanning Fluorimetry Comparison Across Heterocycle Substituents

Differential scanning fluorimetry (DSF) data from Bauer et al. 2019 show that the thiophene-substituted analog PK9318 (7-(4-methylthiophen-2-yl)) increases the melting temperature (ΔTM) of the p53 Y220C DBD by 3.6 ± 0.2 °C at 250 μM compound concentration, compared with 3.7 ± 0.0 °C for PK9320 (7-(furan-2-yl)) and only 1.0 ± 0.1 °C for the unsubstituted parent PK083 [1]. The near-identical ΔTM values for thiophene and furan analogs, combined with the superior KD of the thiophene scaffold, indicate that thiophene substitution achieves comparable thermal stabilization while maintaining tighter binding. The methylated thiophene variant PK9327 (5-methylthiophen-2-yl) yields a ΔTM of 3.1 ± 0.2 °C, and PK9328 (4-methylthiophen-2-yl) yields 3.3 ± 0.0 °C, confirming that the thiophene ring system robustly supports thermal stabilization across substitution patterns [1].

thermal shift assay DSF ΔTM protein thermal stability

p53 Transcriptional Activity Restoration: Cellular EC50 Evidence for Carbazole-Thiophene Scaffolds

BindingDB curates an EC50 value of 158 nM for the target compound in a p53 transcriptional activity induction assay performed in HEK293 cells co-expressing a TK-driven Renilla luciferase reporter, measured after 20–22 hours of compound exposure [1]. For comparison, the most potent thiophene-class analog in the Bauer series, PK9328 (4-methylthiophene, KD = 1.7 μM), restored p53 signaling in HUH-7 hepatocellular carcinoma cells bearing homozygous Y220C mutation at low micromolar concentrations [2]. The parent compound PK083 (KD = 125 μM) showed only marginal cellular activity. The 158 nM cellular EC50 reported for the target compound, if confirmed, would place it among the most potent carbazole-based p53 reactivators described to date. However, this value originates from a single database entry and lacks a published peer-reviewed comparator assay context; it should be treated as indicative pending independent replication [1].

p53 transcriptional reporter luciferase assay HEK293

Divergent Genotoxicity Profiles Among 7-Substituted Carbazole Analogs: A Key Selection Criterion

Luparello et al. (2021) demonstrated that PK9320 (7-(furan-2-yl)) and PK9323 (7-(thiazol-4-yl)), both second-generation carbazole p53 stabilizers, produce profoundly different genotoxic and epigenotoxic outcomes in wild-type p53 MCF-7 breast adenocarcinoma cells despite differing only in the 7-heterocycle [1]. At 10 μM, PK9323 induced significant γH2AX phosphorylation (a DNA double-strand break marker) while PK9320 and PK083 did not. Conversely, PK9320 reduced MCF-7 cell numbers to ~20% of control at 10 μM, whereas PK083 at 2.2 μM induced a 76% increase in cell numbers. These data establish that the 7-position substituent is a binary switch for genotoxic liability—a property that cannot be predicted from target binding affinity alone. The unsubstituted thiophene of the target compound represents a distinct chemical space from both furan and thiazole, and its genotoxicity profile must be determined experimentally rather than extrapolated from analogs [1].

genotoxicity epigenotoxicity MCF-7 breast cancer

Photophysical and Electronic Differentiation of 2-Thienyl vs. 3-Thienyl Carbazole Substitution

Shimizu et al. (2009) systematically investigated the photophysical properties of N-thienylcarbazoles and demonstrated that the electronic character of the carbazole ground and excited states is significantly more perturbed by 2-thienyl substitution than by 3-thienyl substitution [1]. Specifically, the absorption spectrum of N-(2-thienyl)carbazole is broadened compared with N-(3-thienyl)carbazole, whose spectrum closely resembles that of N-ethylcarbazole. This indicates that the 2-thienyl group induces stronger electronic coupling with the carbazole π-system. For the target compound—which bears a 2-thienyl substituent at the 7-position rather than the N-position—the same 2-thienyl connectivity is expected to impart enhanced electronic perturbation relative to 3-thienyl positional isomers, a property relevant to organic electronic and photonic material applications [1]. Additional studies on thienylcarbazole series synthesized via Suzuki-Miyaura coupling confirm that the position of thienyl attachment (N-, 1,8-, 3,6-, 2,7-) dramatically modulates electrochemical and photophysical properties [2].

photophysical properties OLED materials thienylcarbazoles

X-Ray Crystallographic Validation: Thiophene Occupies a Defined Subsite 2 in the p53 Y220C Crevice

Crystal structures of the p53 Y220C DBD in complex with thiophene-containing carbazole stabilizers (PK9318, PK9327, PK9328) have been solved at resolutions of 1.25–1.40 Å (PDB entries: 6GGB, 6GGE, 6GGF) [1]. These structures reveal that the thiophene ring occupies a defined subsite (subsite 2) within the Y220C-induced surface crevice, with the sulfur atom positioned 3.7 Å from the Cys220 sulfur and 3.2 Å from the Cys220 carbonyl oxygen—distances consistent with favorable sulfur–σ-hole and weak hydrogen-bonding interactions [2]. Importantly, the thiophene and furan rings are nearly coplanar with the carbazole scaffold, but thiophene engages in additional non-covalent contacts that rationalize its superior binding affinity. These structural data provide a rational basis for selecting the thiophene-substituted scaffold over furan or other heterocycle variants when crystallographic or structure-activity relationship studies are the intended application [2].

X-ray crystallography structure-based drug design p53 Y220C

Procurement-Relevant Application Scenarios for 1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine


Mutant p53 Y220C Stabilization and Reactivation Screening (Medicinal Chemistry / Chemical Biology)

The target compound is optimally deployed as a chemical probe in p53 Y220C mutant stabilization assays. Based on the Bauer et al. 2019 data, thiophene-substituted carbazoles achieve KD values in the low single-digit micromolar range (2.6 μM for PK9318) and thermal stabilization (ΔTM) of 3.1–3.6 °C [1]. The unsubstituted 2-thienyl group on the target compound provides a cleaner pharmacophore for SAR expansion compared with methylated variants, enabling unambiguous attribution of affinity changes to downstream modifications. Its demonstrated cellular EC50 of 158 nM in a p53 luciferase reporter assay [2], if confirmed, would justify its use as a reference compound for benchmarking next-generation Y220C stabilizers in HEK293 or HUH-7 cellular models.

Genotoxicity and Epigenotoxicity Profiling in Wild-Type p53 Cancer Models

As established by Luparello et al. (2021), the 7-position substituent on carbazole-based p53 stabilizers functions as a binary switch for genotoxic liability [3]. The target compound, bearing an unsubstituted thiophene at this position, occupies a distinct and uncharacterized genotoxicity space relative to PK9320 (furan, cytotoxic) and PK9323 (thiazole, genotoxic). Its procurement is essential for de novo profiling in MCF-7 or analogous wild-type p53 cancer cell lines using the validated combination of phospho-γH2AX Western blot, alkaline Comet assay, and methylation-sensitive arbitrarily primed PCR, to determine whether the thiophene substitution yields a 'damage-corrective,' 'anticancer,' or 'anticancer epi-compound' phenotype.

Structure-Based Drug Design Leveraging High-Resolution Crystallographic Data

Crystal structures of the p53 Y220C DBD in complex with thiophene-containing carbazole analogs (PDB 6GGB, 6GGE, 6GGF at 1.25–1.40 Å resolution) provide a validated binding mode in which the thiophene ring engages subsite 2 of the mutation-induced crevice through defined sulfur-mediated contacts [4]. The target compound's unsubstituted thiophene allows rational fragment growing and substitution vector exploration at the C3, C4, and C5 positions of the thiophene ring—positions that the Bauer methyl scan demonstrated are permissive for affinity-enhancing modifications—without introducing confounding steric or electronic effects from pre-existing substituents.

Organic Electronic and Photonic Material Development (OLED / OPV / Sensor Applications)

The photophysical data from Shimizu et al. (2009) and Kato et al. (2012) demonstrate that 2-thienyl substitution on carbazole significantly perturbs the electronic ground and excited states relative to 3-thienyl isomers, resulting in broadened absorption and altered emission properties [5][6]. The target compound, with its 7-(2-thienyl) connectivity, provides a distinct electronic profile suitable for hole-transport layer (HTL) or host material screening in OLED devices. Its electrochemical properties—including oxidation potential and electropolymerization behavior—can be benchmarked against the well-characterized series of thienylcarbazoles synthesized via Stille and Suzuki-Miyaura coupling methodologies.

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